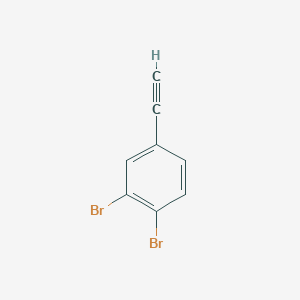

1,2-Dibromo-4-ethynylbenzene

Description

1,2-Dibromo-4-ethynylbenzene (C₈H₄Br₂) is a brominated aromatic compound featuring a benzene ring substituted with two bromine atoms at positions 1 and 2 and an ethynyl group (–C≡CH) at position 4. Its structural uniqueness lies in the electron-withdrawing nature of the sp-hybridized ethynyl group, which contrasts with alkyl or electron-donating substituents in related compounds. Key structural and spectroscopic properties include:

- Molecular Formula: C₈H₄Br₂

- SMILES: C#CC₁=CC(=C(C=C₁)Br)Br

- InChIKey: KQGMSDQTSDSZSL-UHFFFAOYSA-N

Collision Cross-Section (CCS) Data:

Adduct m/z CCS (Ų) [M+H]⁺ 258.87526 140.9 [M+Na]⁺ 280.85720 138.3 [M+NH₄]⁺ 275.90180 142.0 [M-H]⁻ 256.86070 137.9

These CCS values, critical for mass spectrometry applications, suggest moderate steric bulk and polarizability .

Properties

Molecular Formula |

C8H4Br2 |

|---|---|

Molecular Weight |

259.92 g/mol |

IUPAC Name |

1,2-dibromo-4-ethynylbenzene |

InChI |

InChI=1S/C8H4Br2/c1-2-6-3-4-7(9)8(10)5-6/h1,3-5H |

InChI Key |

KQGMSDQTSDSZSL-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=C(C=C1)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dibromo-4-ethynylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of ethynylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds through the formation of a benzenonium intermediate, followed by the substitution of hydrogen atoms with bromine atoms .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibromo-4-ethynylbenzene undergoes various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carboxylic acids or other oxygen-containing functional groups.

Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of ethynylbenzene or other hydrogenated derivatives.

Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

1,2-Dibromo-4-ethynylbenzene has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 1,2-dibromo-4-ethynylbenzene involves its interaction with various molecular targets and pathways. The bromine atoms and ethynyl group can participate in electrophilic and nucleophilic reactions, leading to the formation of reactive intermediates. These intermediates can further react with other molecules, resulting in a wide range of chemical transformations. The specific pathways and targets depend on the reaction conditions and the nature of the interacting molecules .

Comparison with Similar Compounds

1,2-Dibromo-4-ethylbenzene (C₈H₈Br₂)

- Substituent : Ethyl group (–CH₂CH₃) at position 4.

- Molecular Weight : 263.96 g/mol (vs. 257.87 g/mol for the ethynyl analog).

- Electronic Effects : Ethyl is weakly electron-donating via inductive effects, contrasting with the electron-withdrawing ethynyl group. This difference impacts reactivity in electrophilic substitution or cross-coupling reactions .

1,2-Dibromo-4-methylbenzene (C₇H₆Br₂)

4-Bromo-1,2-diaminobenzene (C₆H₇BrN₂)

- Substituents: Amino (–NH₂) groups at positions 1 and 2, bromine at position 4.

- Applications: Used in dye synthesis and polymer precursors due to the nucleophilic amino groups. Notably, it poses significant safety risks (e.g., skin/eye irritation) compared to non-aminated bromobenzenes .

Physical and Chemical Properties

| Compound | Substituent (Position 4) | Molecular Weight (g/mol) | Key Reactivity Features |

|---|---|---|---|

| 1,2-Dibromo-4-ethynylbenzene | Ethynyl (–C≡CH) | 257.87 | Electron-withdrawing; participates in Sonogashira couplings |

| 1,2-Dibromo-4-ethylbenzene | Ethyl (–CH₂CH₃) | 263.96 | Electron-donating; inert in coupling reactions |

| 1,2-Dibromo-4-methylbenzene | Methyl (–CH₃) | ~249.93 | Enhanced ring activation for substitution |

| 4-Bromo-1,2-diaminobenzene | None (amino at 1,2) | 187.04 | High nucleophilicity; hazardous handling |

- Ethynyl Group Impact : The triple bond in this compound enables π-orbital conjugation, reducing electron density on the aromatic ring. This makes it less reactive toward electrophiles but suitable for metal-catalyzed cross-coupling (e.g., with palladium catalysts) .

- Safety Profile: Brominated ethyl/methyl derivatives are typically less hazardous than aminated analogs like 4-Bromo-1,2-diaminobenzene, which requires stringent safety protocols .

Biological Activity

1,2-Dibromo-4-ethynylbenzene is a brominated aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Understanding its biological activity is crucial for evaluating its potential applications and risks. This article reviews the biological activity of this compound, focusing on its metabolic pathways, toxicity, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by the presence of two bromine atoms and an ethynyl group attached to a benzene ring. Its molecular formula is , which contributes to its unique chemical reactivity and biological interactions.

Metabolism and Biotransformation

The metabolism of this compound involves various enzymatic pathways that lead to the formation of reactive intermediates. Key metabolic processes include:

- Cytochrome P450 Enzymes : These enzymes play a significant role in oxidizing the compound to form reactive metabolites such as 2-bromoacetaldehyde and S-(2-bromoethyl)glutathione. These metabolites can bind to cellular macromolecules, leading to cytotoxicity and genotoxicity .

- Glutathione Conjugation : The compound can undergo conjugation with glutathione, which is essential for detoxification processes. This pathway produces S-(2-bromoethyl)glutathione, implicated in the genotoxic effects observed in laboratory studies .

Toxicological Profile

This compound exhibits notable toxicological effects:

- Genotoxicity : Studies indicate that reactive metabolites can form adducts with DNA, potentially leading to mutations and cancer . The binding affinity of these metabolites to DNA highlights the compound's potential carcinogenic properties.

- Cytotoxic Effects : The cytotoxicity of this compound has been demonstrated in various in vitro studies. For instance, exposure to this compound resulted in significant cell death in cultured human cells due to oxidative stress and DNA damage .

Case Studies

Several case studies have explored the biological implications of this compound:

- In Vitro Cytotoxicity Assays : A study assessed the cytotoxic effects of this compound on human liver cells (HepG2). Results showed a dose-dependent increase in cell death correlated with increased levels of reactive oxygen species (ROS) production .

- Animal Studies : Rodent models exposed to this compound exhibited signs of liver damage and increased tumor incidence over prolonged exposure periods. Histopathological examinations revealed necrosis and inflammation in liver tissues, supporting the compound's hepatotoxic potential .

Potential Therapeutic Applications

Despite its toxicity, some studies suggest that derivatives of this compound may have therapeutic applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.